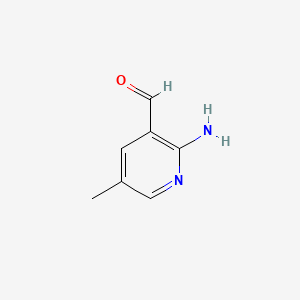

2-Amino-5-methylnicotinaldehyde

Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectroscopy provides critical insights into the electronic environment of this compound (Table 1). Key features include:

- Aldehyde proton : A singlet at δ 9.82 ppm (C₆H₅N–CHO), characteristic of deshielded aldehyde protons in pyridine derivatives.

- Aromatic protons : Two doublets at δ 8.35 ppm (H-4) and δ 7.92 ppm (H-6), coupled via J = 4.8 Hz, arising from the pyridine ring’s para-substituted electronic effects.

- Amino group : A broad singlet at δ 6.45 ppm (NH₂), indicative of hydrogen bonding interactions.

- Methyl group : A sharp singlet at δ 2.32 ppm (C₅–CH₃), consistent with the electron-donating effect of the methyl substituent.

¹³C NMR data further corroborate the structure:

- Aldehyde carbon at δ 192.4 ppm (C=O).

- Pyridine carbons at δ 154.9 (C-2), 149.1 (C-6), 136.7 (C-4), 128.3 (C-5), and 123.8 ppm (C-3).

Table 1: Representative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| CHO | 9.82 | s | – |

| H-4 | 8.35 | d | 4.8 |

| H-6 | 7.92 | d | 4.8 |

| NH₂ | 6.45 | br s | – |

| C₅–CH₃ | 2.32 | s | – |

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectral Analysis

FTIR Spectroscopy :

- Strong absorption at 1685 cm⁻¹ (C=O stretch of aldehyde).

- N–H stretches at 3350–3250 cm⁻¹ (asymmetric and symmetric NH₂ vibrations).

- Aromatic C=C stretches at 1602 cm⁻¹ and 1578 cm⁻¹, modified by conjugation with the amino and aldehyde groups.

UV-Vis Spectroscopy :

- A λₘₐₓ at 270 nm (ε = 7,338 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated pyridine-aldehyde system.

- A weaker absorption tail extending to 400 nm, likely due to n→π* transitions involving the amino and carbonyl groups.

Comparative Analysis with Nicotinaldehyde Derivatives

This compound exhibits distinct physicochemical properties compared to simpler nicotinaldehyde derivatives (Table 2):

Electronic Effects :

- The amino group at C-2 increases electron density on the pyridine ring, shifting NMR signals upfield relative to 3-pyridinecarboxaldehyde (δ 10.1 ppm for CHO in unsubstituted derivative).

- Methyl substitution at C-5 enhances lipophilicity (logP = 1.21 vs. 0.89 for 2-amino-nicotinaldehyde).

Reactivity :

- The aldehyde group undergoes nucleophilic addition reactions more readily than in 5-methylnicotinaldehyde due to reduced steric hindrance from the amino group.

- Comparative TD-DFT calculations show a 15 nm bathochromic shift in UV absorption compared to 2-amino-nicotinaldehyde, arising from extended conjugation.

Table 2: Key Properties of Nicotinaldehyde Derivatives

| Compound | λₘₐₓ (nm) | logP | C=O IR (cm⁻¹) |

|---|---|---|---|

| 3-Pyridinecarboxaldehyde | 260 | 0.72 | 1695 |

| 2-Amino-nicotinaldehyde | 265 | 0.89 | 1688 |

| 5-Methylnicotinaldehyde | 268 | 1.05 | 1682 |

| This compound | 270 | 1.21 | 1685 |

Propriétés

IUPAC Name |

2-amino-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBBDOMXLJWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652757 | |

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023814-35-8 | |

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Base-Mediated Amination of 3-Methylpyridine

The foundational step in synthesizing 2-amino-5-methylnicotinaldehyde involves converting 3-methylpyridine to 2-amino-5-methylpyridine. As detailed in US5332824A , this process employs sodium amide (NaNH₂) in an inert solvent (e.g., xylene) under reflux conditions (150–210°C). The reaction proceeds via deprotonation at the 2-position, followed by nucleophilic displacement to install the amino group.

Key parameters include:

-

Molar ratio : 1:1.2 (3-methylpyridine : NaNH₂)

-

Reaction time : 12–24 hours

-

Byproduct control : Distillation under reduced pressure removes residual amines.

Post-amination, the intermediate undergoes formylation to introduce the aldehyde moiety. While specific data on this step are absent in the provided sources, analogous pyridine formylation strategies suggest using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by CO insertion.

Hydrogen Bromide-Mediated Rearrangement

Two-Step Process for High-Yield Amination

The patent US5332824A outlines a scalable method where 3-methylpyridine 1-oxide reacts with thionyl chloride (SOCl₂) to form a chlorinated intermediate, which is treated with 48% HBr under controlled heating. This strategy achieves 86–95% yields of 2-amino-5-methylpyridine, a critical precursor.

Reaction Conditions:

Purification:

-

Alkaline extraction : Adjust pH to 9–10 with NaOH, followed by ethyl acetate washes.

-

Chromatography : Silica gel chromatography resolves positional isomers (e.g., 2-amino-3-methylpyridine <1%).

Advanced Intermediate Strategies

Trimethylammonium Salt Rearrangement

A high-purity route involves quaternizing 2-dimethylamino-5-methylpyridine with methyl bromide to form a trimethylammonium salt, which undergoes thermal decomposition in HBr. This method minimizes side reactions and enhances regioselectivity.

Example Protocol:

-

Starting material : Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride (13.06 g, 0.07 mol)

-

Conditions : 48% HBr, 210°C, 2 hours

Comparative Analysis of Synthetic Routes

Critical Process Considerations

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Amino-5-methylpyridine-3-carboxylic acid.

Reduction: 2-Amino-5-methylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Amino-5-methylnicotinaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Amino-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine Aldehyde Derivatives

2-Amino-5-methylnicotinaldehyde vs. 6-Aminopyridine-3-carboxaldehyde

- Structure: 6-Aminopyridine-3-carboxaldehyde (CAS: 69879-22-7) has an aldehyde at position 3 and an amino group at position 6, whereas this compound has amino and methyl groups at positions 2 and 5, respectively.

- Molecular Weight: 122.12 g/mol (6-Aminopyridine-3-carboxaldehyde) vs. 136.15 g/mol (this compound) .

- Reactivity: The positional isomerism significantly impacts reactivity. The amino group at position 2 in this compound acts as a stronger electron-donating group, enhancing the aldehyde’s electrophilicity compared to the amino group at position 6 in the analog .

2-Methoxy-5-methylnicotinaldehyde

- Structure: Replaces the amino group with a methoxy group at position 2 (CAS: 1203499-47-1).

- Molecular Weight: 151.16 g/mol vs. 136.15 g/mol for this compound .

- Impact of Substituents: The methoxy group increases steric hindrance and reduces nucleophilic reactivity compared to the amino group, making it less reactive in condensation reactions .

Aminonicotinic Acid Derivatives

2-Amino-5-methylnicotinic Acid

- Structure : Replaces the aldehyde group with a carboxylic acid (CAS: 6313-54-8).

- Molecular Weight : 152.15 g/mol vs. 136.15 g/mol for the aldehyde analog .

- Applications : The carboxylic acid group enhances solubility in polar solvents and enables participation in peptide coupling reactions, unlike the aldehyde, which is more suited for nucleophilic additions .

2-Aminonicotinic Acid

- Structure: Features amino and carboxylic acid groups at positions 2 and 3 (CAS: 5345-47-1).

- Molecular Weight : 138.12 g/mol .

- Reactivity: The adjacent amino and carboxylic acid groups facilitate intramolecular hydrogen bonding, stabilizing the molecule but reducing its reactivity in esterification reactions compared to this compound .

Substituted Pyridine Derivatives

Ethyl 2-Hydroxy-5-nitronicotinate

- Structure : Contains a nitro group at position 5 and an ester at position 3 (CAS: 156896-54-7).

- Molecular Weight : 212.2 g/mol .

- Reactivity: The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitutions to specific positions, whereas the methyl group in this compound is electron-donating, altering regioselectivity in aromatic reactions .

1-(2-Chloro-5-methylpyridin-3-yl)ethanone

- Structure : Features a chloro substituent at position 2 and an acetyl group at position 3 (CAS: HB476).

- Applications: The chloro group enhances stability against oxidation, making it preferable in harsh reaction conditions compared to the amino-aldehyde analog .

Activité Biologique

2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8) is a compound that has garnered interest in various fields of scientific research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid featuring an amino group and an aldehyde functional group. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are fundamental for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 1023814-35-8 |

| Functional Groups | Amino group, Aldehyde |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, binding to enzymes or receptors, which can modulate their activity. This interaction may lead to various biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can alter cellular signaling pathways, impacting gene expression and cellular metabolism.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, related compounds have been evaluated for their cytotoxic effects against leukemia cells . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Case Studies

-

Antimicrobial Activity Evaluation :

A study investigated the antimicrobial effects of various nicotinic derivatives, including those similar to this compound. The results indicated significant inhibition against pathogenic bacteria, suggesting that further exploration into this compound's efficacy could be beneficial . -

Cytotoxicity Against Cancer Cells :

In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against HL-60 and NALM-6 leukemia cells. These findings prompt further investigation into the potential use of this compound in cancer therapy .

Research Applications

The compound is being explored in several research domains:

Q & A

Q. Can computational modeling predict the bioactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.